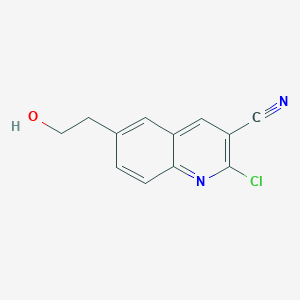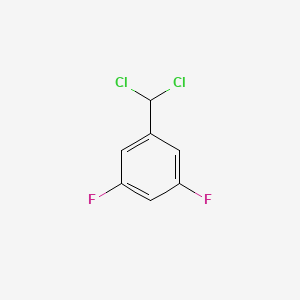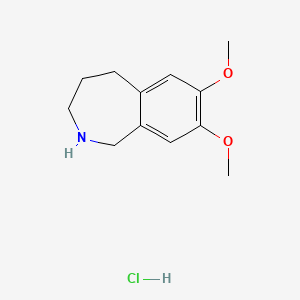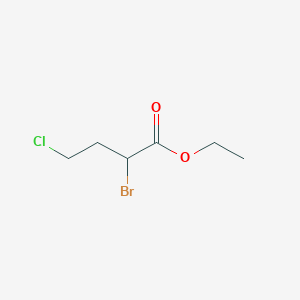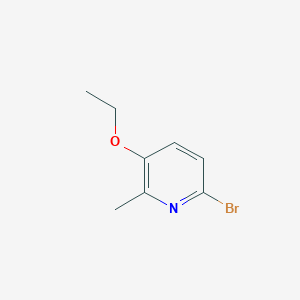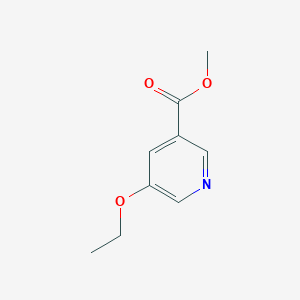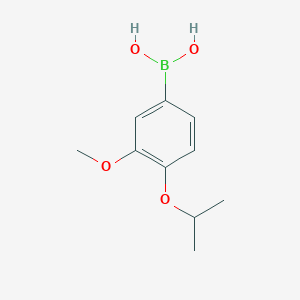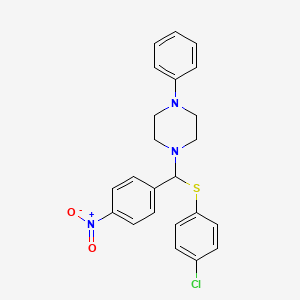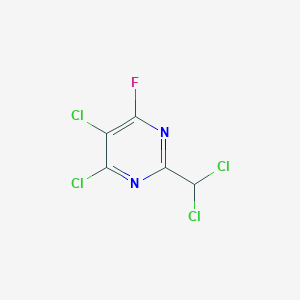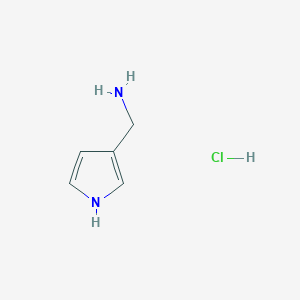
C-(1H-Pyrrol-3-yl)-methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrrole derivatives can be synthesized through various methods. For instance, one method involves the reaction of pyrazolones with aldehydes in boiling water, followed by the addition of bis(acetoxy)-iodobenzene at room temperature .Molecular Structure Analysis
Pyrrole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “C-(1H-Pyrrol-3-yl)-methylamine hydrochloride” would depend on the specific locations of the methylamine and hydrochloride groups.Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a wide range of chemical reactions. For example, they can undergo electrophilic substitution reactions at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrole itself is a colorless volatile liquid . The properties of “this compound” would depend on the specific locations of the methylamine and hydrochloride groups.科学的研究の応用
Therapeutic and Chemical Applications
Bioactive Pyrrole-based Compounds : Pyrrole and its derivatives have been identified as crucial pharmacophores in drug discovery, showcasing a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. These compounds have been extensively studied for their target selectivity and therapeutic potential, with a focus on anticancer activities. Pyrrole's utility in medicinal chemistry is emphasized through its incorporation into drugs that target specific biological pathways (Li Petri et al., 2020).
Chlorogenic Acid Research : Studies on Chlorogenic Acid (CGA), which shares a core structure similar to the pyrrole motif, illustrate the compound's diverse pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. CGA's role in lipid and glucose metabolism regulation offers promising therapeutic interventions for conditions such as cardiovascular diseases and diabetes (Naveed et al., 2018).
Environmental and Agricultural Applications
- Biochar and Environmental Impact : Research into biochar, a carbon-rich product derived from biomass pyrolysis, has highlighted its potential for carbon sequestration and as a soil amendment to improve soil fertility and crop production. The study of biochar's impact on soil physical properties and greenhouse gas emissions underscores its importance in environmental management and agricultural practices (Mukherjee and Lal, 2013).
Molecular Mechanisms and Toxicity Studies
Mechanisms of Action and Toxicity : Studies on the molecular mechanisms underlying the toxicity of compounds like Paraquat dichloride (related to pyrrole chemistry through its nitrogen-containing structure) have provided insights into the molecular dynamics of lung toxicity. Such research is crucial for developing treatments for poisonings and understanding the toxicodynamic level of similar compounds (Dinis-Oliveira et al., 2008).
Pharmacokinetic Properties of Pyrrolidone Derivatives : The study of N-Methyl-2-pyrrolidone (NMP) emphasizes its role as a strong solubilizing agent with significant applications in pharmaceutical sciences. This review delineates NMP's physicochemical characteristics, application in pharmaceutical formulations, and its pharmacokinetic and toxicity profiles compared to other common solvents, showcasing the critical evaluation of solvent efficacy and safety in drug development (Jouyban et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
1H-pyrrol-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h1-2,4,7H,3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFEZNMPDEKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

